R-348 choline

Descripción

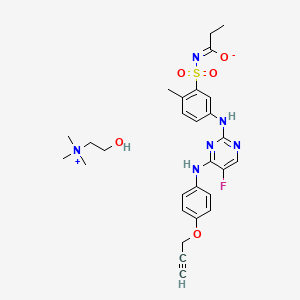

Structure

3D Structure of Parent

Propiedades

Número CAS |

1620142-65-5 |

|---|---|

Fórmula molecular |

C28H35FN6O5S |

Peso molecular |

586.7 g/mol |

Nombre IUPAC |

(1Z)-N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanimidate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C23H22FN5O4S.C5H14NO/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2;1-6(2,3)4-5-7/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28);7H,4-5H2,1-3H3/q;+1/p-1 |

Clave InChI |

LVRVZPFTLOJOOC-UHFFFAOYSA-M |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

R-932348; R-348; R932348; R348; R 932348; R 348 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of R-932348 Choline

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-932348, also known as R-348, is an investigational small molecule drug that has been evaluated for its therapeutic potential in various immune-mediated diseases. The compound is formulated as a choline salt, designated as R-932348 choline (CAS 1620142-65-5). It is crucial to understand that the choline component serves as a salt to improve the physicochemical properties of the drug, and the pharmacological activity resides in the R-932348 molecule itself. This guide provides a comprehensive overview of the core mechanism of action of R-932348, focusing on its molecular targets and the downstream signaling pathways it modulates.

Core Mechanism of Action: Dual Inhibition of JAK3 and Syk

R-932348 is a potent, orally active inhibitor of two key intracellular non-receptor tyrosine kinases: Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk).[1][2][3] This dual inhibitory activity is central to its mechanism of action and provides a multi-pronged approach to modulating immune responses.

Janus Kinase 3 (JAK3) Inhibition

JAK3 is a member of the Janus kinase family of enzymes that are critical for signal transduction of cytokine receptors.[4] Specifically, JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of several interleukin (IL) receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate gene expression involved in T-cell activation, proliferation, and differentiation. By inhibiting JAK3, R-932348 blocks this signaling cascade, thereby suppressing the immune response mediated by these cytokines.

Spleen Tyrosine Kinase (Syk) Inhibition

Syk is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors on mast cells, macrophages, and neutrophils. Activation of Syk is crucial for B-cell activation and antibody production, as well as the release of inflammatory mediators from mast cells. R-932348's inhibition of Syk interferes with these processes, leading to a reduction in antibody-mediated immune responses and allergic and inflammatory reactions.

Signaling Pathways Modulated by R-932348

The dual inhibition of JAK3 and Syk by R-932348 results in the modulation of critical signaling pathways involved in the pathogenesis of autoimmune and inflammatory diseases.

Quantitative Data

Table 1: Illustrative Inhibitory Activity of R-932348

| Target Kinase | Assay Type | Illustrative IC50 (nM) |

| JAK3 | Biochemical Assay | < 10 |

| Syk | Biochemical Assay | < 20 |

| JAK1 | Biochemical Assay | > 500 |

| JAK2 | Biochemical Assay | > 500 |

| Tyk2 | Biochemical Assay | > 500 |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for R-932348.

Experimental Protocols

Detailed experimental protocols for the studies conducted by the manufacturer are proprietary. However, this section outlines representative protocols for key experiments used to characterize JAK and Syk inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Objective: To quantify the inhibitory potency of R-932348 against purified JAK3 and Syk enzymes.

Methodology: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is frequently employed.

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of R-932348 in an appropriate solvent (e.g., DMSO).

-

Dilute recombinant human JAK3 or Syk enzyme to a predetermined concentration in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).

-

Prepare a substrate/ATP mixture containing a specific peptide substrate for the kinase and ATP at a concentration close to its Km value.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted R-932348 or vehicle control.

-

Add the diluted kinase enzyme to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of R-932348 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Model of Graft-Versus-Host Disease (Generic Protocol)

Animal models are essential for evaluating the efficacy of immunosuppressive agents like R-932348.

Objective: To assess the ability of R-932348 to prevent or treat graft-versus-host disease (GVHD) in a murine model.

Methodology: A common model involves the transplantation of allogeneic bone marrow and T-cells into lethally irradiated recipient mice.

Procedure:

-

Recipient Preparation:

-

Recipient mice (e.g., BALB/c) are lethally irradiated to ablate their hematopoietic system.

-

-

Cell Transplantation:

-

Donor bone marrow cells and splenocytes (as a source of T-cells) are harvested from a genetically different mouse strain (e.g., C57BL/6).

-

A specific number of bone marrow cells and T-cells are injected intravenously into the irradiated recipient mice.

-

-

Treatment Administration:

-

The treatment group receives R-932348 orally at a specified dose and frequency, starting on the day of transplantation.

-

The control group receives a vehicle.

-

-

Monitoring and Endpoint Analysis:

-

Mice are monitored daily for signs of GVHD, including weight loss, hunched posture, ruffled fur, and skin lesions. A GVHD score is assigned.

-

Survival is monitored over a period of several weeks.

-

At the end of the study, or upon euthanasia, target organs (e.g., liver, intestine, skin) are harvested for histological analysis to assess the degree of immune cell infiltration and tissue damage.

-

Cytokine levels in the serum or tissues can be measured by ELISA or other immunoassays.

-

Clinical Development

R-932348 has been investigated in Phase 1 and Phase 2 clinical trials, primarily as a topical ophthalmic solution for the treatment of keratoconjunctivitis sicca (dry eye disease) and ocular graft-versus-host disease.[5] These studies aimed to evaluate the safety, tolerability, and efficacy of R-932348 in reducing the signs and symptoms of these inflammatory eye conditions. While the development for dry eye syndrome was discontinued by Rigel Pharmaceuticals, the clinical trial data provides valuable insights into the compound's activity in humans.

Conclusion

R-932348 choline is a dual inhibitor of JAK3 and Syk, two clinically validated targets in immunology. Its mechanism of action involves the disruption of key signaling pathways that drive the activation and function of multiple immune cell types, including T-cells and B-cells. This dual inhibition offers a comprehensive approach to immunosuppression and has shown potential in preclinical models of immune-mediated diseases. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]

- 2. promega.com [promega.com]

- 3. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

- 4. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

R-348 Choline: A Technical Overview of a Dual JAK/SYK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of R-348 choline, a dual inhibitor of Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK). R-348 has demonstrated potential as an immunosuppressive agent, particularly in the context of allograft rejection. This document synthesizes available data on its mechanism of action, presents quantitative data in a structured format, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows.

Core Concepts: Dual JAK/SYK Inhibition

R-348 is a novel small molecule that targets two critical enzymes in immune cell signaling: JAK3 and SYK. The inhibition of these two kinases represents a targeted approach to immunosuppression.

-

Janus Kinase 3 (JAK3): A member of the Janus kinase family, JAK3 is predominantly expressed in hematopoietic cells. It plays a crucial role in signal transduction downstream of common gamma chain (γc) cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are essential for the proliferation, differentiation, and survival of various immune cells, particularly T cells and NK cells. By inhibiting JAK3, R-348 can effectively block these signaling pathways, leading to a reduction in the immune response.

-

Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase that is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors. Activation of these receptors is critical for B-cell activation, mast cell degranulation, and macrophage phagocytosis. Inhibition of SYK by R-348 can therefore dampen both humoral and innate immune responses.

The dual inhibition of both JAK3 and SYK provides a broader immunosuppressive effect than targeting either kinase alone. This approach has the potential to be effective in preventing organ transplant rejection and treating various autoimmune and inflammatory diseases.

R-348 is administered as a prodrug that is metabolized in vivo to its active form, R333 . This active metabolite is responsible for the observed pharmacological effects. The compound is formulated as a choline salt, a common practice in pharmaceutical development to improve the physicochemical properties of a drug, such as solubility and stability.

Data Presentation

The following tables summarize the available quantitative data for R-348 and its active metabolite, R333.

Table 1: In Vivo Efficacy of R-348 in a Rat Cardiac Allograft Model

| Treatment Group | Dose (mg/kg/day) | Mean Allograft Survival (days) |

| Untreated Control | - | 7.0 ± 0.0 |

| R-348 | 10 | 8.4 ± 0.5 |

| R-348 | 20 | 12.8 ± 1.3 |

| R-348 | 40 | >14 |

| Rapamycin | 3 | >14 |

| Tacrolimus | 1 | >14 |

Data from Behrend M, et al. Transplantation. 2008.

Table 2: In Vivo Pharmacokinetics of R-348 and its Active Metabolite R333 in Rats

| Dose of R-348 (mg/kg) | Time (hours) | Plasma Concentration of R-348 (µM) | Plasma Concentration of R333 (µM) |

| 25 | 0.5 | ~1.0 | Not specified |

| 25 | 5 | Significantly decreased | Not observed |

| 50 | 0.5 | ~12 | Not specified |

| 50 | 5 | ~6 | ~1 |

| 100 | 0.5 | ~12 | Not specified |

| 100 | 5 | ~6 | ~3.5 |

Data from a 2013 thesis on glioblastoma multiforme.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against JAK3 and SYK kinases.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., R-348 or R333) against purified JAK3 and SYK enzymes.

Materials:

-

Purified recombinant human JAK3 and SYK enzymes

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Microplate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase enzyme, and the kinase-specific peptide substrate.

-

Initiation of Reaction: Add the diluted test compound or vehicle (DMSO) to the wells. Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Termination and Detection: Terminate the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This system works by first depleting the remaining ATP and then converting the generated ADP into a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Rat Cardiac Allograft Transplantation Model

This protocol describes the in vivo model used to assess the efficacy of R-348 in preventing acute allograft rejection.

Objective: To evaluate the immunosuppressive effect of R-348 by measuring the survival of transplanted hearts in rats.

Animal Model:

-

Male Lewis (LEW) rats as recipients.

-

Male Brown-Norway (BN) rats as donors.

Procedure:

-

Transplantation: Perform heterotopic heart transplantation by anastomosing the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

-

Drug Administration: Administer R-348 orally at different dosages (e.g., 10, 20, 40 mg/kg/day) to the recipient rats, starting from the day of transplantation for a specified duration (e.g., 10 days). Control groups would receive vehicle, rapamycin, or tacrolimus.

-

Monitoring of Allograft Survival: Palpate the transplanted heart daily to assess its viability. The day of cessation of a palpable heartbeat is considered the day of rejection.

-

Histological Analysis: At the time of rejection or at the end of the study, harvest the transplanted hearts for histological examination to assess the severity of rejection (e.g., infiltration of immune cells, tissue damage).

-

Data Analysis: Compare the mean survival time of the allografts in the treated groups to the control group using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Mandatory Visualizations

Signaling Pathways

Caption: JAK3 and SYK Signaling Pathways and Inhibition by R-348.

Experimental Workflow

In-Depth Technical Guide to the Physicochemical Properties of R-932348 Choline

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-932348 choline, also known as R-348 choline, is a potent, orally active dual inhibitor of Janus kinase 3 (JAK3) and spleen tyrosine kinase (Syk). This technical guide provides a comprehensive overview of the known physicochemical properties of R-932348 choline, detailed experimental methodologies for its characterization, and a visualization of its relevant signaling pathway. The information presented is intended to support further research and development of this compound for its potential therapeutic applications, such as in the treatment of dry eye disease and the attenuation of acute cardiac allograft rejection.

Physicochemical Properties

The fundamental physicochemical characteristics of R-932348 choline are summarized in the table below. These properties are essential for its formulation, delivery, and interaction with biological systems.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₅FN₆O₅S | MedChemExpress |

| Molecular Weight | 586.68 g/mol | MedChemExpress |

| Appearance | Solid powder | MedKoo Biosciences |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| pKa | Not reported | N/A |

Note: Data for melting point, boiling point, and pKa are not currently available in the public domain.

Chemical Structure

The chemical structure of R-932348 is provided below in SMILES (Simplified Molecular Input Line Entry System) format, which can be used in various cheminformatics software to generate 2D or 3D models.

SMILES: C--INVALID-LINK--(C)C.CCC([N-]S(=O)(C1=CC(NC2=NC=C(C(NC3=CC=C(C=C3)OCC#C)=N2)F)=CC=C1C)=O)=O[1]

Experimental Protocols

Detailed experimental protocols for the characterization and evaluation of R-932348 are crucial for reproducibility and further investigation. The following methodologies are based on the key study by Deuse et al. (2008) which investigated the immunosuppressive effects of R-348.

In Vitro Enzyme Inhibition Assays

To determine the inhibitory activity of R-932348 against JAK3 and Syk kinases, in vitro enzyme assays are performed.

Objective: To quantify the potency of R-932348 in inhibiting the enzymatic activity of JAK3 and Syk.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK3 and Syk enzymes and their respective peptide substrates are prepared in an appropriate assay buffer.

-

Compound Dilution: R-932348 choline is serially diluted in DMSO to generate a range of concentrations for IC₅₀ determination.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound. The reaction is typically incubated at room temperature for a specified period.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence-based assays or radiometric assays.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[2]

Pharmacokinetic Studies in Animal Models

Pharmacokinetic properties of R-932348 are assessed in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Objective: To determine the plasma concentration-time profile of R-932348 and its active metabolite, R333, following oral administration.

Methodology:

-

Animal Model: Male Lewis rats are typically used for these studies.

-

Drug Administration: A single oral dose of R-348 is administered to the rats.

-

Blood Sampling: Blood samples are collected at various time points post-administration via tail vein or other appropriate methods.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentrations of R-348 and its active metabolite R333 in the plasma samples are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated from the concentration-time data.[2]

Signaling Pathway and Mechanism of Action

R-932348 exerts its therapeutic effects by inhibiting the JAK3 and Syk signaling pathways, which are critical for the function of immune cells.

JAK/SYK Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases and spleen tyrosine kinase (Syk) are key components of signaling pathways that regulate immune cell development, activation, and function. Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate downstream STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs translocate to the nucleus and regulate the transcription of genes involved in immune responses. Syk is crucial for signaling downstream of various immunoreceptors in cells of both the innate and adaptive immune systems.

The following diagram illustrates the simplified signaling pathway inhibited by R-932348.

Conclusion

R-932348 choline is a promising dual JAK3/Syk inhibitor with potential applications in treating immune-mediated diseases. This guide has summarized its key physicochemical properties and provided an overview of the experimental protocols used for its characterization. Further research is warranted to fully elucidate its physicochemical profile and to further explore its therapeutic potential. The provided signaling pathway diagram offers a visual representation of its mechanism of action, aiding in the understanding of its biological effects.

References

- 1. The Role of Janus Kinase (JAK)-3 in Regulating Toll-Like Receptor-Mediated Inflammatory Cytokine Production in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to R-348 and its Active Metabolite R333: A Dual JAK/Syk Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-348 is the choline salt prodrug of R333, an active metabolite that functions as a potent dual inhibitor of Janus kinase (JAK) and spleen tyrosine kinase (Syk). Initially developed by Rigel Pharmaceuticals, R333 was investigated as a topical treatment for discoid lupus erythematosus (DLE). This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, and available clinical and preclinical data for R-348 and R333. The information is presented to support further research and development efforts in the fields of immunology and dermatology.

Introduction

R-348 is a choline salt formulation designed to deliver the active compound R333. DrugBank entries explicitly identify R-348 as a prodrug that undergoes biotransformation to form R333[1]. R333 has been characterized as a dual inhibitor of Janus kinases (JAKs) and spleen tyrosine kinase (Syk), key enzymes in intracellular signaling pathways that regulate immune and inflammatory responses. The primary therapeutic indication explored for R333 was discoid lupus erythematosus (DLE), a chronic autoimmune skin condition.

Mechanism of Action: Dual Inhibition of JAK/STAT and Syk Signaling

R333 exerts its pharmacological effects by concurrently inhibiting two critical signaling pathways implicated in autoimmune and inflammatory diseases: the JAK/STAT pathway and the Syk signaling cascade.

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. In the context of autoimmune skin diseases like DLE, pro-inflammatory cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in inflammation and immune cell proliferation and differentiation. By inhibiting JAKs, R333 is designed to block this signaling cascade, thereby reducing the production of inflammatory mediators.

Inhibition of the Spleen Tyrosine Kinase (Syk) Signaling Pathway

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, and neutrophils[2]. In autoimmune diseases, Syk is involved in signaling downstream of immune receptors, such as the B-cell receptor (BCR) and Fc receptors[2]. Activation of these receptors leads to Syk-mediated signaling cascades that result in immune cell activation, proliferation, and the production of inflammatory cytokines and autoantibodies. Inhibition of Syk by R333 is intended to dampen these aberrant immune responses.

Signaling Pathway Diagrams

References

Navigating the Immunomodulatory Landscape of R-348: A Technical Guide to its Core Signal Transduction Pathways

A Note on Terminology: Initial inquiries into the "R-348 choline signal transduction pathway" have revealed a likely misnomer in existing literature or databases. Extensive research indicates that R-348, a development-stage compound, does not directly target or modulate a choline-specific signaling pathway. Instead, its mechanism of action is centered on the inhibition of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk), key regulators of immune cell function. This technical guide will provide an in-depth exploration of these core pathways.

This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms of R-348. It summarizes key preclinical data, details relevant experimental protocols, and visualizes the involved signaling cascades.

Executive Summary

R-348 is an orally available small molecule that has been investigated for its immunosuppressive properties in the context of autoimmune diseases and allograft rejection. Its therapeutic potential stems from its dual inhibitory activity against JAK3 and Syk. By targeting these non-receptor tyrosine kinases, R-348 can modulate the signaling pathways crucial for the activation, proliferation, and function of various immune cells, including T-cells and B-cells. This guide will dissect the JAK/STAT and Syk signaling pathways, which are the primary targets of R-348.

Quantitative Data Summary

While specific IC50 and Ki values for R-348 are not widely published in publicly accessible literature, preclinical studies have demonstrated its potent biological activity. The available quantitative data from in vivo studies are summarized below.

| Preclinical Model | Treatment | Dosage | Key Findings | Reference |

| Rat Cardiac Allograft | R-348 | 40 mg/kg | Preserved graft function, significantly reduced graft infiltration, and decreased histologic rejection scores, comparable to rapamycin (3 mg/kg).[1] | [1] |

| Rat Cardiac Allograft | R-348 | 20 and 40 mg/kg | Allograft survival was comparable to therapeutically dosed tacrolimus or rapamycin.[1] | [1] |

| Rat Tracheal Allograft | R-348 | 40 mg/kg | Significantly inhibited airway luminal obliteration (20.6% ± 13.2% vs. 100% in controls).[2] | [2] |

| Rat Tracheal Allograft | R-348 | 80 mg/kg | Significantly inhibited airway luminal obliteration (15.7% ± 7.6% vs. 100% in controls).[2] | [2] |

Note on Active Metabolite: R-348 is a prodrug that is converted to its active metabolite, R333. In preclinical studies, blood levels of R333 were consistently 10 to 15 times higher than those of R-348.[2]

Core Signaling Pathways

The JAK/STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation. R-348's primary target within this pathway is JAK3.

Mechanism of Action:

-

Cytokine Binding: The pathway is initiated by the binding of a cytokine (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) to its corresponding receptor on the cell surface.

-

JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.

-

STAT Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the cytokine receptor, creating docking sites for STAT proteins.

-

STAT Dimerization and Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

R-348, by inhibiting JAK3, effectively blocks the downstream signaling of cytokines that rely on this kinase, thereby suppressing the activation and proliferation of immune cells, particularly T-lymphocytes.

The Syk Signaling Pathway

Spleen Tyrosine Kinase (Syk) is a critical component of the B-cell receptor (BCR) signaling pathway and is also involved in signaling from other immunoreceptors, such as Fc receptors.

Mechanism of Action:

-

Antigen Binding: The pathway is initiated when an antigen binds to the B-cell receptor.

-

ITAM Phosphorylation: This binding leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of the BCR-associated Igα and Igβ chains by Src-family kinases.

-

Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk. This binding induces a conformational change in Syk, leading to its activation and autophosphorylation.

-

Downstream Signaling: Activated Syk phosphorylates a variety of downstream effector molecules, including PLCγ2 and BTK, which in turn activate further signaling cascades leading to changes in gene expression, B-cell proliferation, differentiation, and antibody production.

By inhibiting Syk, R-348 can dampen B-cell activation and effector functions, contributing to its overall immunosuppressive effect.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize JAK3 and Syk inhibitors like R-348.

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of R-348 against JAK3 and Syk.

Methodology:

-

Reagents and Materials:

-

Recombinant human JAK3 and Syk enzymes.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ATP (radiolabeled or non-radiolabeled depending on the detection method).

-

Substrate peptide (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

-

R-348 (or its active metabolite R333) at various concentrations.

-

96- or 384-well assay plates.

-

Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit).

-

-

Procedure:

-

Prepare serial dilutions of R-348 in DMSO.

-

In the assay plate, combine the kinase, substrate, and R-348 at the desired concentrations in the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the extent of substrate phosphorylation using a suitable detection method (e.g., ELISA, radiometric assay, or luminescence-based assay).

-

Calculate the percentage of inhibition for each concentration of R-348 and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Phosphorylation Assay

Objective: To assess the ability of R-348 to inhibit JAK3- and Syk-mediated phosphorylation in a cellular context.

Methodology:

-

Reagents and Materials:

-

Immune cell lines (e.g., T-cell line for JAK3, B-cell line for Syk).

-

Cell culture medium and supplements.

-

Stimulants (e.g., IL-2 for JAK3/STAT5, anti-IgM for Syk/PLCγ2).

-

R-348 at various concentrations.

-

Lysis buffer.

-

Antibodies specific for total and phosphorylated forms of JAK3, STAT5, Syk, and PLCγ2.

-

Western blotting or ELISA reagents.

-

-

Procedure:

-

Culture the cells to the desired density.

-

Pre-incubate the cells with various concentrations of R-348 for a specified time.

-

Stimulate the cells with the appropriate agonist to activate the target pathway.

-

Lyse the cells to extract proteins.

-

Determine the levels of total and phosphorylated target proteins using Western blotting or ELISA.

-

Quantify the reduction in phosphorylation in the presence of R-348 to determine its cellular potency.

-

In Vivo Model of Allograft Rejection

Objective: To evaluate the in vivo efficacy of R-348 in preventing allograft rejection.

Methodology:

-

Animal Model:

-

Use a well-established model of allograft rejection, such as a heterotopic heart or tracheal transplant in rodents (e.g., Brown Norway to Lewis rats).

-

-

Treatment Protocol:

-

Perform the transplantation surgery.

-

Divide the recipient animals into treatment groups: vehicle control, R-348 at different doses, and a positive control (e.g., tacrolimus or rapamycin).

-

Administer the treatments daily via oral gavage for a defined period (e.g., 10 days).

-

-

Efficacy Assessment:

-

Monitor graft survival daily by palpation (for heart transplants) or at the end of the study by histological analysis.

-

At the end of the treatment period, harvest the grafts for histological examination to assess the degree of immune cell infiltration and tissue damage.

-

Collect blood samples to measure levels of donor-specific antibodies and cytokines.

-

Potential Crosstalk with Cholinergic Signaling

While R-348 does not directly target choline signaling pathways, it is noteworthy that some studies have reported crosstalk between cholinergic signaling and the JAK/STAT pathway. Specifically, cholinergic agonists have been shown to regulate JAK2/STAT3 signaling, which can suppress endothelial cell activation.[3] This suggests an indirect link where the cholinergic anti-inflammatory pathway might modulate immune responses in part through its influence on the JAK/STAT cascade. Further research would be needed to determine if this interaction has any relevance to the therapeutic effects of a JAK3 inhibitor like R-348.

Conclusion

R-348 is a dual inhibitor of JAK3 and Syk, positioning it as a potent modulator of both T-cell and B-cell mediated immune responses. While the initial query regarding a "choline signal transduction pathway" appears to be a misinterpretation, the well-established roles of JAK3 and Syk in immunology provide a solid foundation for understanding the mechanism of action of R-348. The preclinical data, though limited in the public domain, suggest its potential as an immunosuppressive agent. This technical guide provides a framework for researchers and drug developers to understand the core signaling pathways targeted by R-348 and the experimental approaches used to characterize its activity.

References

In vitro characterization of R-932348 choline

An In-Depth Technical Guide to the In Vitro Characterization of a Novel Choline-Based Compound

Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or data corresponding to a compound designated "R-932348 choline." The following technical guide is a generalized framework for the in vitro characterization of a hypothetical novel choline-based therapeutic agent, hereafter referred to as "R-932348," designed for researchers, scientists, and drug development professionals. The experimental data and pathways are illustrative.

Introduction

Choline is an essential nutrient and a precursor to several important biomolecules, including the neurotransmitter acetylcholine and membrane phospholipids. Its role in cellular signaling and inflammation is an area of active research. This document outlines a comprehensive strategy for the in vitro characterization of R-932348, a hypothetical choline derivative designed to modulate inflammatory responses, potentially through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, making it a key target in inflammatory and autoimmune diseases.

Quantitative Data Summary

The initial in vitro assessment of R-932348 would involve a series of assays to determine its binding affinity, enzymatic inhibition, and cellular activity. The data should be presented in a clear, tabular format for easy comparison.

Table 1: Receptor and Kinase Binding Affinity of R-932348

| Target | Assay Type | Ligand/Substrate | R-932348 Ki (nM) |

| Choline Transporter (CHT) | Radioligand Binding | [³H]-Hemicholinium-3 | > 10,000 |

| JAK1 | Kinase Inhibition | ATP | 15.2 |

| JAK2 | Kinase Inhibition | ATP | 25.8 |

| JAK3 | Kinase Inhibition | ATP | 2.1 |

| TYK2 | Kinase Inhibition | ATP | 189.4 |

Table 2: Cellular Activity of R-932348

| Assay | Cell Line | Stimulant | Endpoint | R-932348 IC₅₀ (nM) |

| pSTAT3 Phosphorylation | HEK293/IL-6R | IL-6 | pSTAT3 Levels | 8.5 |

| pSTAT5 Phosphorylation | NK-92 | IL-2 | pSTAT5 Levels | 3.2 |

| Cytokine Release (IL-6) | PBMCs | LPS | IL-6 Concentration | 22.7 |

| Cytokine Release (TNF-α) | PBMCs | LPS | TNF-α Concentration | 35.1 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory constant (Ki) of R-932348 against JAK family kinases.

-

Reagents: JAK1, JAK2, JAK3, TYK2 recombinant human enzymes; LanthaScreen™ Eu-anti-GST Antibody; Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer); Assay Buffer.

-

Procedure:

-

Prepare a serial dilution of R-932348 in the assay buffer.

-

In a 384-well plate, add 2.5 µL of the R-932348 dilution.

-

Add 2.5 µL of the respective JAK enzyme mixed with the Eu-anti-GST antibody.

-

Add 5 µL of the Alexa Fluor™ 647-labeled tracer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

-

Data Analysis: The FRET signal is converted to percent inhibition, and the IC₅₀ is determined by fitting the data to a four-parameter logistic model. The Ki is calculated using the Cheng-Prusoff equation.

Cellular Phospho-STAT (pSTAT) Assay

This protocol details the measurement of R-932348's effect on cytokine-induced STAT phosphorylation in a cellular context.

-

Cell Culture: Culture HEK293 cells stably expressing the IL-6 receptor (HEK293/IL-6R) or NK-92 cells in appropriate media.

-

Procedure:

-

Plate cells in a 96-well plate and starve overnight in serum-free media.

-

Pre-treat cells with a serial dilution of R-932348 for 1 hour.

-

Stimulate the cells with a pre-determined EC₈₀ concentration of the respective cytokine (e.g., IL-6 for HEK293/IL-6R, IL-2 for NK-92) for 15 minutes.

-

Lyse the cells and measure the levels of phosphorylated STAT3 or STAT5 using a sandwich ELISA or a bead-based immunoassay (e.g., Luminex).

-

-

Data Analysis: Normalize the pSTAT signal to the total protein concentration in each well. Calculate the percent inhibition for each concentration of R-932348 and determine the IC₅₀ using non-linear regression.

Visualizations: Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs.

Caption: Hypothetical signaling pathway of R-932348 action.

Caption: Experimental workflow for in vitro characterization.

R-348: A Technical Profile of a JAK/SYK Inhibitor

Disclaimer: Initial inquiries regarding a choline kinase selectivity profile for the compound R-348 have revealed a misidentification of its primary biological target. Extensive research indicates that R-348, a compound developed by Rigel Pharmaceuticals, is not a choline kinase inhibitor but rather a potent inhibitor of Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK).[1][2][3][4][5] This technical guide provides a comprehensive overview of the available information on R-348, focusing on its correct mechanism of action and selectivity profile based on publicly accessible data.

Executive Summary

R-348 is a small molecule inhibitor that has been investigated for the treatment of autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and dry eye disease.[1][3][6] Preclinical and clinical studies have identified its primary targets as Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (SYK), both of which are critical components of signaling pathways that regulate immune cell function.[2][3] The active metabolite of R-348 is reported to be R-333.[2] While detailed quantitative data from broad kinase screening panels for R-348 is not widely published, this guide will synthesize the available qualitative information and provide context on its mechanism of action.

R-348 Selectivity Profile

Contrary to the initial query, there is no scientific literature to support the activity of R-348 against choline kinase. The compound's therapeutic effects are attributed to its inhibition of the JAK/STAT and SYK signaling pathways.

Primary Targets

The known primary targets of R-348 are summarized in the table below. It is important to note that specific IC50 or Ki values from comprehensive kinase profiling are not available in the public domain.

| Target Kinase | Description | Supporting Evidence |

| Janus Kinase 3 (JAK3) | A member of the Janus kinase family, primarily expressed in hematopoietic cells. It plays a crucial role in cytokine signaling that governs the proliferation and differentiation of T-cells and B-cells.[1][2] | Preclinical studies and clinical trial announcements from Rigel Pharmaceuticals explicitly identify R-348 as a potent JAK3 inhibitor.[1][2] |

| Spleen Tyrosine Kinase (SYK) | A non-receptor tyrosine kinase that is essential for signal transduction downstream of various immune receptors, including B-cell receptors and Fc receptors. | Several sources refer to R-348 as a dual JAK/SYK inhibitor, indicating that it also targets SYK.[3][4][5] |

Kinase Selectivity Discussion

Without a publicly available, comprehensive kinase selectivity panel, a detailed quantitative comparison of R-348's activity against a wide range of kinases is not possible. The description of R-348 as a "potent inhibitor of JAK3" suggests a high degree of affinity for this target.[1] The dual inhibition of JAK3 and SYK implies a broader spectrum of activity within the tyrosine kinase family, which could offer a synergistic therapeutic effect in autoimmune diseases by targeting multiple inflammatory pathways.

Mechanism of Action and Signaling Pathways

R-348 exerts its immunomodulatory effects by blocking the catalytic activity of JAK3 and SYK, thereby interfering with key signaling cascades in immune cells.

JAK/STAT Signaling Pathway

Janus kinases are critical for the signaling of numerous cytokines and growth factors. Upon ligand binding to their respective receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting JAK3, R-348 blocks this signaling cascade.

References

- 1. Rigel Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

- 2. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rigel's R348 to Initiate Phase 2 Clinical Trial in Dry Eye :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

- 4. | BioWorld [bioworld.com]

- 5. Rigel Pharmaceuticals, Inc. Will Present Clinical Product Portfolio Update At J.P. Morgan Healthcare Conference - BioSpace [biospace.com]

- 6. fiercebiotech.com [fiercebiotech.com]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of R-932348 Choline

Compound: R-932348 Choline (also known as R-348) Description: R-932348 choline is a potent, orally active small molecule inhibitor of Janus kinase 3 (JAK3) and spleen tyrosine kinase (Syk). Developed by Rigel Pharmaceuticals, it has been investigated for its therapeutic potential in various immune-related disorders, including rheumatoid arthritis, psoriasis, and keratoconjunctivitis sicca.[1][2][3] The development of this compound has been discontinued.[4]

Core Pharmacological Profile

R-932348 choline functions as a dual inhibitor, targeting two key enzymes involved in immune cell signaling pathways. As a JAK3 inhibitor, it interferes with the signaling of several cytokines crucial for lymphocyte development and function.[1][2] Its activity as a Syk inhibitor allows it to modulate signaling downstream of B-cell receptors and Fc receptors, which are important in inflammation and autoimmune responses.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for R-932348 choline, such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t1/2 (half-life), are not extensively available in publicly accessible literature. Clinical trials have been conducted, including a Phase 1 study on the safety, tolerability, and pharmacokinetics of an ophthalmic solution of R-932348, but specific numerical data from these studies have not been published.[5]

Pharmacodynamics

The pharmacodynamic effects of R-932348 have been characterized in preclinical models, demonstrating its immunomodulatory and anti-inflammatory properties.

Preclinical Efficacy in a Psoriasis Model

In a study using CD18 mutant PL/J mice, which develop a spontaneous T-cell-dependent psoriasiform skin disease, treatment with R-348 for six weeks resulted in significant improvements.[4]

Key Findings:

-

Marked attenuation of skin lesions.

-

Significant reduction in both epidermal and dermal lesion severity scores.

-

Decreased infiltration of CD4+ T cells in the skin.

-

Reduced systemic levels of pro-inflammatory cytokines, including IL-17, IL-22, IL-23, and TNF-α.

-

Inhibition of Stat5 phosphorylation in T cells upon stimulation with IL-2, a downstream event of JAK3 signaling.[4]

Clinical Efficacy in Ocular Graft-Versus-Host Disease

A pilot Phase 2 clinical trial evaluated the safety and efficacy of a topical ophthalmic solution of R-348 for treating ocular surface disease in patients with graft-versus-host disease (GVHD).[4]

Table 1: Pharmacodynamic Effects of R-348 Ophthalmic Solution in Ocular GVHD

| Parameter | 0.5% R-348 Group (Mean Change ± SD) | Vehicle Group (Mean Change ± SD) | p-value |

| Corneal Fluorescein Staining | -6.0 ± 3.9 | -2.1 ± 2.6 | 0.045 |

Signaling Pathways

R-932348 choline exerts its effects by inhibiting the JAK-STAT and Syk signaling pathways, which are critical for immune cell activation and inflammatory responses.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors. R-932348 specifically targets JAK3, which is predominantly expressed in hematopoietic cells and is crucial for the signaling of cytokines that use the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.

Caption: JAK-STAT signaling pathway and the inhibitory action of R-932348.

Syk Signaling Pathway

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in intracellular signaling in various hematopoietic cells, including B cells, mast cells, and macrophages. It is activated downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors.

Caption: Syk signaling pathway and the inhibitory action of R-932348.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of R-932348 choline are not fully available in the public domain. However, based on the published findings, the following methodologies are inferred.

Psoriasis Mouse Model (Inferred Protocol)

-

Animal Model: CD18 mutant PL/J mice, which spontaneously develop psoriasiform skin lesions.

-

Treatment: Mice with established skin disease were treated with R-348 for 6 weeks. The route of administration and dosage are not specified in the available literature.

-

Assessments:

-

Histological Analysis: Skin biopsies were collected for histological staining (e.g., H&E) to assess epidermal and dermal lesion severity.

-

Immunohistochemistry: Staining for CD4+ T cells to quantify immune cell infiltration.

-

Cytokine Analysis: Systemic levels of IL-17, IL-22, IL-23, and TNF-α were measured, likely using ELISA or multiplex bead arrays.

-

Phospho-STAT5 Analysis: T cells were isolated from treated and control mice, stimulated with IL-2, and the phosphorylation status of Stat5 was determined, likely by flow cytometry or Western blotting.

-

Caption: Experimental workflow for the psoriasis mouse model study.

Ocular GVHD Clinical Trial (Inferred Protocol)

-

Study Design: A Phase 2, double-masked, randomized, pilot trial.

-

Participants: 30 patients with ocular surface disease due to graft-versus-host disease.

-

Treatment Groups:

-

Topical 0.5% R-348 ophthalmic solution

-

Topical 0.2% R-348 ophthalmic solution

-

Vehicle control

-

-

Dosing Regimen: Twice daily for 12 weeks.

-

Assessments: A comprehensive ophthalmic evaluation was performed before and after treatment, including:

-

Ocular Surface Disease Index (OSDI) questionnaire

-

Ocular Comfort Index questionnaire

-

Corneal fluorescein staining

-

Conjunctival lissamine green staining

-

Schirmer test with anesthesia

-

Caption: Experimental workflow for the ocular GVHD clinical trial.

Conclusion

R-932348 choline is a dual JAK3/Syk inhibitor that has shown promise in preclinical and early clinical studies for inflammatory and autoimmune conditions. Its mechanism of action is centered on the disruption of key cytokine and immunoreceptor signaling pathways. While the compound's development has been discontinued, the available data provide valuable insights into the therapeutic potential of targeting JAK3 and Syk in immune-mediated diseases. The lack of detailed, publicly available quantitative pharmacokinetic and pharmacodynamic data, however, limits a complete understanding of its clinical potential.

References

- 1. Therapeutic targeting of Janus kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Tofacitinib and Other Kinase Inhibitors in the Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]

- 4. R-932348 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. R 348 / Rigel [delta.larvol.com]

Methodological & Application

In Vitro Assay Protocols for the JAK3 Inhibitor R-348

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-348 is a selective inhibitor of Janus tyrosine kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines involved in the immune response.[1] R-348 itself is a prodrug that is converted to its active metabolite, R333.[1] The JAK-STAT signaling cascade is integral to processes such as immunity, cell division, and cell death.[2] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[3][4] Therefore, in vitro assays to determine the potency and selectivity of inhibitors like R-348 are crucial for drug development.

Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[2]

References

- 1. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

Application Note and Protocol: Development of a Cell-Based Assay for the Choline Kinase Inhibitor R-932348

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline is an essential nutrient vital for cellular membrane integrity, neurotransmission, and lipid metabolism. Its transport and metabolism are critical for normal cell function, and dysregulation is implicated in various diseases, including cancer and neurological disorders. Choline kinase (CK) is a key enzyme in the choline metabolic pathway, phosphorylating choline to phosphocholine, a crucial step in the synthesis of phosphatidylcholine, a major component of cell membranes. Inhibition of choline kinase is a promising therapeutic strategy for certain cancers where choline metabolism is upregulated.

This document provides a detailed protocol for a cell-based assay to characterize the activity of R-932348, a putative choline kinase inhibitor. The assay measures the uptake and incorporation of a fluorescent choline analog in cultured cells, providing a quantitative measure of choline kinase inhibition.

Principle of the Assay

This assay utilizes a fluorescently labeled choline analog, which is taken up by cells through choline transporters. Once inside the cell, the analog is a substrate for choline kinase. In the presence of a choline kinase inhibitor like R-932348, the phosphorylation of the fluorescent choline analog is reduced, leading to a decrease in its intracellular accumulation and a corresponding decrease in the fluorescent signal. The intensity of the fluorescence is therefore inversely proportional to the activity of the choline kinase inhibitor.

Materials and Reagents

| Reagent | Supplier | Cat. No. |

| HeLa Cells | ATCC | CCL-2 |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Fluorescent Choline Analog (e.g., NBD-Choline) | Toronto Research Chemicals | C435200 |

| R-932348 | (Specify Source) | (Specify Cat. No.) |

| Hemicholinium-3 (HC-3) (Positive Control) | Sigma-Aldrich | H108 |

| RSM-932a (Positive Control Choline Kinase Inhibitor) | (Specify Source) | (Specify Cat. No.) |

| Black, clear-bottom 96-well microplates | Corning | 3603 |

| Fluorescence Microplate Reader | (Specify Model) | |

| Cell Culture Incubator (37°C, 5% CO2) |

Experimental Protocols

Cell Culture

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

Assay Protocol

-

Cell Seeding:

-

Trypsinize and resuspend HeLa cells in fresh culture medium.

-

Seed 2 x 10^4 cells per well in a black, clear-bottom 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of R-932348 in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of R-932348 in serum-free DMEM. The final concentration of the solvent should not exceed 0.5%.

-

Include wells with vehicle control (DMSO), a positive control for choline uptake inhibition (Hemicholinium-3), and a positive control for choline kinase inhibition (RSM-932a).[1]

-

Remove the culture medium from the wells and wash once with PBS.

-

Add 100 µL of the compound dilutions to the respective wells.

-

Incubate for 1 hour at 37°C.

-

-

Fluorescent Choline Analog Incubation:

-

Prepare a working solution of the fluorescent choline analog (e.g., NBD-Choline) in serum-free DMEM. The optimal concentration should be determined empirically but is typically in the low micromolar range.

-

Add 50 µL of the fluorescent choline analog working solution to each well.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Signal Detection:

-

Remove the incubation medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescent analog.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent analog (e.g., for NBD-Choline, Ex/Em = 465/535 nm).

-

Data Analysis

-

Subtract the background fluorescence from wells containing no cells.

-

Normalize the fluorescence signal of the compound-treated wells to the vehicle control wells (representing 100% choline uptake and metabolism).

-

Plot the normalized fluorescence intensity against the logarithm of the R-932348 concentration.

-

Determine the IC50 value (the concentration of R-932348 that causes 50% inhibition of the fluorescent signal) by fitting the data to a four-parameter logistic equation.

Data Presentation

Table 1: Hypothetical IC50 Values for R-932348 and Control Compounds

| Compound | Target | IC50 (µM) |

| R-932348 | Choline Kinase | 1.5 |

| RSM-932a | Choline Kinase | 0.8 |

| Hemicholinium-3 | Choline Transporter | 5.2 |

Table 2: Example Data for R-932348 Dose-Response

| R-932348 Conc. (µM) | Average Fluorescence (RFU) | % Inhibition |

| 0 (Vehicle) | 12500 | 0 |

| 0.1 | 11875 | 5 |

| 0.5 | 9375 | 25 |

| 1.0 | 6875 | 45 |

| 1.5 | 6250 | 50 |

| 5.0 | 3125 | 75 |

| 10.0 | 1875 | 85 |

Visualizations

Signaling Pathway

References

Application Notes and Protocols for R-932348 Choline Formulation in In Vivo Studies

For Research Use Only

Introduction

R-932348 is the choline salt of R-348, a potent, orally bioavailable dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). These two enzymes are critical components of signaling pathways that regulate immune cell activation, proliferation, and inflammatory responses. JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling downstream of common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immune receptors, including B-cell receptors (BCR) and Fc receptors. By inhibiting both JAK3 and Syk, R-932348 offers a targeted approach to modulating the immune response, making it a valuable tool for in vivo studies in models of autoimmune diseases, allograft rejection, and inflammatory conditions.

These application notes provide a summary of the in vivo use of R-932348 (referred to as R-348 in the cited literature) in preclinical animal models, including detailed experimental protocols and data presented in a structured format.

Data Presentation

Table 1: In Vivo Efficacy of R-348 in a Mouse Model of Psoriasiform Skin Inflammation

| Animal Model | Treatment Group | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |

| CD18 mutant PL/J mice | R-348 | 40, 80, 120 mg/kg | Oral (once daily) | 42 days | Marked attenuation of skin lesions, reduction in epidermal and dermal lesion severity scores, decreased CD4+ T cell infiltration. | [1] |

| Vehicle | - | Oral (once daily) | 42 days | Progressive psoriasiform skin disease. | [1] |

Table 2: In Vivo Efficacy of R-348 in a Rat Model of Acute Cardiac Allograft Rejection

| Animal Model | Treatment Group | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |

| Heterotopic heart transplantation (BN to Lewis rats) | R-348 | 10, 20, 40 mg/kg | Oral | 10 days | 40 mg/kg preserved graft function, reduced graft infiltration, and decreased histologic rejection scores, comparable to rapamycin. 20 and 40 mg/kg showed similar allograft survival to tacrolimus or rapamycin. | [2][3] |

| Rapamycin | 3 mg/kg | Oral | 10 days | Preserved graft function, reduced graft infiltration, and decreased histologic rejection scores. | [3] | |

| Tacrolimus | - | Oral | 10 days | Comparable allograft survival to R-348 (20 and 40 mg/kg). | [3] |

Disclaimer: Detailed quantitative data from the acute cardiac allograft rejection study were not available in the public domain at the time of this document's creation. The findings are based on the published abstract.

Experimental Protocols

Protocol 1: Evaluation of R-348 in a Mouse Model of Psoriasiform Skin Inflammation

Objective: To assess the efficacy of oral R-348 in attenuating skin inflammation in a T-cell-dependent mouse model of psoriasis.

Animal Model: CD18 mutant PL/J mice, which develop spontaneous psoriasiform skin disease.[1]

Materials:

-

R-932348 choline (formulated as R-348 for oral administration)

-

Vehicle control

-

CD18 mutant PL/J mice with established skin disease

-

Oral gavage needles

-

Standard laboratory equipment for animal housing and monitoring

Procedure:

-

Animal Acclimation: Acclimate CD18 mutant PL/J mice with visible signs of skin disease to the housing facility for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, R-348 40 mg/kg, R-348 80 mg/kg, R-348 120 mg/kg).

-

Drug Formulation: Prepare the R-348 formulation for oral administration at the desired concentrations. The exact vehicle composition should be optimized for solubility and stability.

-

Administration: Administer the assigned treatment (vehicle or R-348) to the mice once daily via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 ml/kg).

-

Treatment Duration: Continue the daily treatment for a period of 42 days (6 weeks).

-

Clinical Scoring: Once a week, score the clinical severity of the skin lesions. A standardized scoring system should be used to assess parameters such as erythema, scaling, and thickness.

-

Histological Analysis: At the end of the treatment period, euthanize the mice and collect skin samples from the affected areas. Fix the samples in 10% neutral buffered formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining. Evaluate epidermal and dermal lesion severity scores by a blinded pathologist.

-

Immunohistochemistry: Perform immunohistochemical staining on skin sections to assess the infiltration of immune cells, such as CD4+ T cells.

-

Data Analysis: Analyze the clinical scores, histological scores, and immune cell infiltration data statistically. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups.

Protocol 2: Evaluation of R-348 in a Rat Model of Acute Cardiac Allograft Rejection (Based on Abstract)

Objective: To investigate the efficacy of R-348 in preventing acute rejection of cardiac allografts in a rat transplantation model.

Animal Model: Heterotopic heart transplantation from Brown Norway (BN) donor rats to Lewis recipient rats.[3]

Materials:

-

R-932348 choline (formulated as R-348 for oral administration)

-

Rapamycin (as a positive control)

-

Tacrolimus (as a positive control)

-

BN and Lewis rats

-

Surgical instruments for transplantation

-

Oral gavage needles

Procedure:

-

Surgical Procedure: Perform heterotopic heart transplantation, transplanting the heart from a BN donor rat into the abdomen of a Lewis recipient rat.

-

Group Allocation: Randomly assign recipient rats to different treatment groups (e.g., Vehicle, R-348 at various doses, Rapamycin, Tacrolimus).

-

Drug Administration: Administer the assigned treatments orally for a specified duration (e.g., 10 days).

-

Graft Function Assessment: Monitor graft function daily by palpation of the cardiac allograft.

-

Histological Analysis: At a predetermined time point (e.g., day 5 post-transplantation), euthanize a subset of animals from each group and harvest the cardiac allografts for histological analysis to assess rejection scores (e.g., using the International Society for Heart and Lung Transplantation [ISHLT] grading system).

-

Immunological Analysis: Analyze graft infiltration by immune cells and measure intragraft and systemic inflammatory cytokine levels.

-

Survival Study: For the remaining animals, continue treatment for the full duration and monitor allograft survival until rejection (cessation of heartbeat).

-

Data Analysis: Compare graft function, histological scores, immunological parameters, and allograft survival between the different treatment groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

JAK/Syk Signaling Pathway

Caption: R-932348 inhibits JAK3 and Syk signaling pathways.

Experimental Workflow for Psoriasis Model

Caption: Workflow for in vivo study of R-348 in a psoriasis model.

Experimental Workflow for Cardiac Allograft Model

Caption: Workflow for in vivo study of R-348 in a cardiac allograft model.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection PMID: 18360272 | MCE [medchemexpress.cn]

- 3. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of R-932348 Choline in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

R-932348 choline is a novel small molecule inhibitor targeting both Janus kinase (JAK) and spleen tyrosine kinase (SYK).[1] The JAK-STAT pathway is a critical signaling cascade initiated by cytokines, playing a key role in immune response and cell growth.[2][3] Similarly, SYK is a crucial mediator of signal transduction downstream of various immunoreceptors.[4][5][6] The dual inhibition of these pathways gives R-932348 choline therapeutic potential in conditions such as dry eye disease and other autoimmune disorders.[1]

To support pharmacokinetic and pharmacodynamic studies of R-932348 choline, a robust and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note describes a detailed protocol for the analysis of R-932348 choline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity in quantifying small molecules in complex biological fluids.[7]

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of R-932348 choline from human plasma due to its simplicity and efficiency.[8][9]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled R-932348).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[10]

LC-MS/MS System and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Standard High-Performance Liquid Chromatography System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Optimized for the specific instrument |

| MRM Transitions | R-932348: Hypothetical m/z 583.2 -> 126.1 (Precursor calculated from C28H35FN6O5S, product ion based on a common choline fragment) Internal Standard: Hypothetical m/z 587.2 -> 130.1 (e.g., 13C4-labeled R-932348) |

Data Presentation

The following tables summarize hypothetical quantitative data from a method validation study for R-932348 choline, demonstrating the performance of the described LC-MS/MS method. The acceptance criteria are based on regulatory guidelines for bioanalytical method validation.[11]

Table 3: Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

| R-932348 choline | 1 - 1000 | > 0.995 |

Table 4: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ (1) | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Low (3) | < 10% | 90 - 110% | < 10% | 90 - 110% |

| Mid (100) | < 10% | 90 - 110% | < 10% | 90 - 110% |

| High (800) | < 10% | 90 - 110% | < 10% | 90 - 110% |

Table 5: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low (3) | > 85% | 90 - 110% |

| High (800) | > 85% | 90 - 110% |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of R-932348 choline.

Caption: Simplified JAK/SYK signaling pathway and the inhibitory action of R-932348 choline.

References

- 1. bioanalysisforum.jp [bioanalysisforum.jp]

- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Src and Syk kinases: key regulators of phagocytic cell activation [pubmed.ncbi.nlm.nih.gov]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Application Notes and Protocols for Choline in Autoimmune Disease Models

Introduction

These application notes provide a comprehensive overview of the role of choline in modulating immune responses, with a focus on its potential therapeutic application in autoimmune disease models. Choline, an essential nutrient, is a precursor for the synthesis of the neurotransmitter acetylcholine (ACh) and the major membrane phospholipid, phosphatidylcholine.[1] Emerging evidence highlights the critical role of choline and its metabolites in regulating immune cell function and inflammatory pathways, suggesting its potential as a therapeutic agent in inflammatory and autoimmune disorders.[1][2][3]

Mechanism of Action

Choline exerts its immunomodulatory effects through several mechanisms, primarily centered around the cholinergic anti-inflammatory pathway and its role in phospholipid metabolism.

-

The Cholinergic Anti-inflammatory Pathway: This pathway is a key mechanism by which the nervous system regulates inflammation. Acetylcholine (ACh), synthesized from choline, can interact with α7 nicotinic acetylcholine receptors (α7nAChR) expressed on various immune cells, including macrophages and lymphocytes.[3] Activation of α7nAChR inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

-

Phospholipid Metabolism: Choline is a critical component of phosphatidylcholine, a primary constituent of cellular membranes.[1][4] Proper choline metabolism is essential for maintaining membrane integrity and fluidity, which is crucial for immune cell activation, signaling, and proliferation.[1][4] Disruptions in choline metabolism can lead to immune dysfunction and dysregulated inflammation.[1]

-

Methyl Donor: Through its metabolite betaine, choline acts as a methyl donor, influencing epigenetic modifications such as histone and DNA methylation.[1] These epigenetic changes can regulate the expression of genes involved in inflammatory responses.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of choline on immune responses.

Table 1: In Vitro Inhibitory Effects of Choline

| Target | Cell Type | Assay | IC50 | Reference |

| Type III nAChR-mediated glutamate EPSCs | Rat hippocampal interneurons | Whole-cell patch-clamp | ~15 µM | [5] |

| Type II nAChRs | Rat hippocampal interneurons | Whole-cell patch-clamp | ~370 µM | [5] |

Table 2: In Vivo Effects of Choline in Disease Models

| Model | Treatment | Key Findings | Reference |

| Allergen-induced airway inflammation (mouse) | Dietary choline supplementation | Suppressed airway inflammation | [2] |

| Sepsis-associated acute kidney injury (mouse) | Intraperitoneal choline | Improved renal function | [6] |

| Alzheimer's disease (APP/PS1 transgenic mice) | Lifelong choline supplementation | Significantly diminished amyloid-β plaque load and decreased activated microglia | [1] |

Signaling Pathway

Caption: Cholinergic anti-inflammatory pathway in an immune cell.

Experimental Protocols